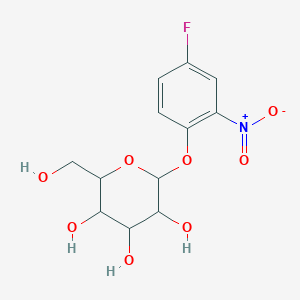
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group and diphenylmethyl groups attached to a benzenamine core, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine typically involves multiple steps, starting with the preparation of the benzenamine core. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution reactions, while the diphenylmethyl groups are introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the benzenamine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diphenylmethyl groups contribute to the compound’s stability and reactivity, enabling it to interact with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzeneboronic acid
Uniqueness
Compared to similar compounds, 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine stands out due to its unique combination of trifluoromethyl and diphenylmethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C33H26F3N |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
2,6-dibenzhydryl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C33H26F3N/c34-33(35,36)27-21-28(30(23-13-5-1-6-14-23)24-15-7-2-8-16-24)32(37)29(22-27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,30-31H,37H2 |
Clé InChI |
LZXMESRPPSXNJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC(=C3N)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)

![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)




![N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12105481.png)

